molecular formula C11H13ClN4O6 B1452430 3,5-Dinitro-4-piperazin-1-ylbenzoic acid hydrochloride CAS No. 1443424-56-3

3,5-Dinitro-4-piperazin-1-ylbenzoic acid hydrochloride

Cat. No. B1452430
CAS RN: 1443424-56-3
M. Wt: 332.7 g/mol
InChI Key: OUPDDCKHYOUMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3,5-Dinitro-4-piperazin-1-ylbenzoic acid hydrochloride” is a chemical compound with the molecular formula C11H12N4O6 . It’s used extensively in scientific research due to its diverse applications. It exhibits remarkable properties, allowing for innovative studies in various fields, including medicine, chemistry, and materials science.


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a benzoic acid group, which is a carboxylic acid consisting of a benzene ring .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 526.3±50.0 °C at 760 mmHg, and a flash point of 272.1±30.1 °C . It has 10 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds . The polar surface area is 144 Å2 .

Scientific Research Applications

DNA Minor Groove Binding and Cell Biology Applications

3,5-Dinitro-4-piperazin-1-ylbenzoic acid hydrochloride and its analogues, like Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, especially in AT-rich sequences. This property makes them highly useful in cell biology applications. Hoechst derivatives are extensively used in plant cell biology for tasks such as chromosome and nuclear staining, analyzing nuclear DNA content values through flow cytometry, and studying plant chromosomes. Beyond staining, these compounds show potential as radioprotectors and topoisomerase inhibitors, indicating a starting point for rational drug design. They offer a model system to investigate the molecular basis for DNA sequence recognition and binding, contributing significantly to the scientific understanding of these processes (Issar & Kakkar, 2013).

Medicinal Chemistry and Drug Design

Piperazine derivatives, like this compound, are integral in the rational design of drugs due to their diverse therapeutic uses. They can be found in a range of drugs with various medicinal applications such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifying the substitution pattern on the piperazine nucleus significantly alters the medicinal potential of the resultant molecules. The structural flexibility and the potential to modify substituents on the piperazine ring significantly impact the pharmacokinetic and pharmacodynamic factors of the resulting molecules. This highlights the importance of piperazine-based molecules in drug discovery and design (Rathi, Syed, Shin, & Patel, 2016).

properties

IUPAC Name

3,5-dinitro-4-piperazin-1-ylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O6.ClH/c16-11(17)7-5-8(14(18)19)10(9(6-7)15(20)21)13-3-1-12-2-4-13;/h5-6,12H,1-4H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPDDCKHYOUMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2[N+](=O)[O-])C(=O)O)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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